- Synthetic analogs of natural isoflavonesUkrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6,
Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

96644-05-2 structure
Nombre del producto:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
Número CAS:96644-05-2
MF:C15H9BrO3
Megavatios:317.134163618088
MDL:MFCD01235529
CID:751358
PubChem ID:5398367
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Propiedades químicas y físicas
Nombre e identificación
-
- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)
- 3-(4-bromophenyl)-7-hydroxychromen-4-one
- 4'-bromo-7-hydroxylisoflavone
- 7-hydroxy-4'-bromoisoflavone
- 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)
- SR-01000417044
- 3-(4-bromophenyl)-7-hydroxy-chromen-4-one
- MFCD01235529
- NGCRKXKWFTUSKG-UHFFFAOYSA-N
- AS-42777
- DTXSID70419862
- EU-0036551
- AKOS BBS-00006060
- CS-0268094
- 96644-05-2
- WDA64405
- IDI1_008641
- SR-01000417044-1
- Z57604386
- F0196-0669
- HMS1413D04
- IFLab1_000422
- VU0088448-2
- AKOS000270915
- SY237384
- DS-013830
- BBL034809
- 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one
- STK888283
- SCHEMBL2549643
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
-
- MDL: MFCD01235529
- Renchi: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
- Clave inchi: NGCRKXKWFTUSKG-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1
Atributos calculados
- Calidad precisa: 315.97400
- Masa isotópica única: 315.97351g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 1
- Complejidad: 385
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5Ų
- Xlogp3: 3.5
Propiedades experimentales
- PSA: 50.44000
- Logp: 3.92810
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Información de Seguridad
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Datos Aduaneros
- Código HS:2914700090
- Datos Aduaneros:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16235-250mg |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 250mg |
¥842.0 | 2024-07-18 | |
Life Chemicals | F0196-0669-1mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-20μmol |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-25mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-30mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
TRC | B699886-1mg |
3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one |
96644-05-2 | 1mg |
$ 190.00 | 2023-04-18 | ||
Alichem | A019125192-1g |
3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one |
96644-05-2 | 95% | 1g |
$347.00 | 2023-08-31 | |
Life Chemicals | F0196-0669-4mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
eNovation Chemicals LLC | Y1190846-1g |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 1g |
$385 | 2024-07-20 | |
Life Chemicals | F0196-0669-5mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide ; 1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C
Referencia
- Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-onesPhase Transitions, 2011, 84(3), 256-268,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
Referencia
- Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-oneJournal of Molecular Structure, 2010, 967(1-3), 25-33,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 90 min, rt → 85 °C; 85 °C → 10 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
Referencia
- "One pot" synthesis of isoflavoneJiangsu Huagong, 2007, 35(2), 38-39,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
Referencia
- Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ; 4 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
Referencia
- Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
Referencia
- Antiinflammatory isoflavones and analogues, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine
Referencia
- Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogsKhimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
Referencia
- Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-onesLiquid Crystals, 2008, 35(3), 315-323,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 2 h, rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
Referencia
- Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imagingChemical Communications (Cambridge, 2015, 51(5), 881-884,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 90 min, rt → 85 °C; 30 min, 90 °C
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
Referencia
- Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Anti-viral compounds that activate the RIG-I pathway and innate immunity, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 1 h, 55 °C; 24 h, 80 °C
Referencia
- Synthesis of structurally diverse biflavonoidsTetrahedron, 2018, 74(38), 5089-5101,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 4 h, 70 - 75 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
Referencia
- New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterizationSpectrochimica Acta, 2015, (2015), 1115-1122,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Triethyl orthoformate
Referencia
- Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoinsKhimiya Prirodnykh Soedinenii, 1985, (6), 781-4,
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; rt; rt → 50 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
Referencia
- Novel Daidzein Analogs and Their in Vitro Anti-Influenza ActivitiesChemistry & Biodiversity, 2015, 12(4), 685-696,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
Referencia
- Synthesis of daidzin analogues as potential agents for alcohol abuseBioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide
Referencia
- Studies on synthesis and antitumor activities of soybean isoflavones and their derivativesYaoxue Xuebao, 2000, 35(8), 583-586,
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Literatura relevante
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

Pureza:99%
Cantidad:1g
Precio ($):340.0